molecular formula C14H19ClN2O4 B554753 H-D-Lys(2-CL-Z)-OH CAS No. 201014-19-9

H-D-Lys(2-CL-Z)-OH

Cat. No.: B554753
CAS No.: 201014-19-9
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(2-CL-Z)-OH, also known as Nα-(2-Chlorobenzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and serves as a protecting group for the amino acid lysine. The presence of the 2-chlorobenzyloxycarbonyl group helps to prevent unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(2-CL-Z)-OH typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with 2-chlorobenzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the selective protection of the amino group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(2-CL-Z)-OH undergoes various chemical reactions, including:

    Hydrolysis: The 2-chlorobenzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding free lysine.

    Substitution: The chlorine atom in the 2-chlorobenzyloxycarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

    Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products Formed

    Hydrolysis: Free lysine and 2-chlorobenzyloxycarbonyl chloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Peptides with this compound incorporated into the sequence.

Scientific Research Applications

H-D-Lys(2-CL-Z)-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group for lysine in solid-phase peptide synthesis.

    Bioconjugation: The compound can be used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.

    Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

    Biomaterials: this compound derivatives are used in the development of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The primary function of H-D-Lys(2-CL-Z)-OH is to protect the amino group of lysine during peptide synthesis. The 2-chlorobenzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective peptide bond formation. Upon completion of the synthesis, the protecting group can be removed through hydrolysis, yielding the free amino group of lysine.

Comparison with Similar Compounds

H-D-Lys(2-CL-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides selective protection for the amino group of lysine. Similar compounds include:

    Nα-Benzyloxycarbonyl-L-lysine: Lacks the chlorine atom, offering less steric hindrance.

    Nα-(2,4-Dichlorobenzyloxycarbonyl)-L-lysine: Contains an additional chlorine atom, providing increased steric protection.

    Nα-(2-Bromobenzyloxycarbonyl)-L-lysine: Uses bromine instead of chlorine, affecting reactivity and protection efficiency.

Each of these compounds offers different levels of protection and reactivity, making this compound a valuable tool in peptide synthesis and other applications.

Properties

IUPAC Name

(2R)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427064
Record name Nepsilon-2-Chloro-Z-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201014-19-9
Record name Nepsilon-2-Chloro-Z-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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